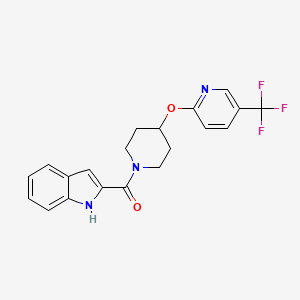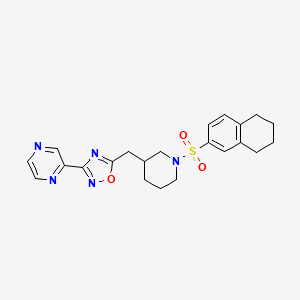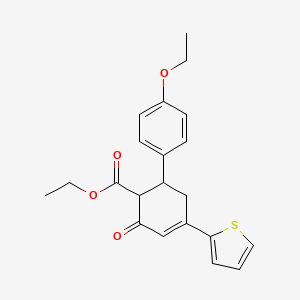![molecular formula C20H20N2O B2760179 6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 922952-04-3](/img/structure/B2760179.png)
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, also known as DMPP, is a synthetic compound that belongs to the pyridazinone family. DMPP has received significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including pyridazinone derivatives, through various chemical reactions. These compounds were evaluated for their antimicrobial and antioxidant activities, showing moderate to good efficacy. The study also included in silico molecular docking screenings to predict the binding energies of these compounds to target proteins (Flefel et al., 2018).
Another research by Al‐Zaydi and Borik (2007) explored microwave-assisted condensation reactions to synthesize pyridazinone derivatives. This approach aimed to improve yields and reduce reaction times, highlighting the versatility of pyridazinone scaffolds in organic synthesis (Al‐Zaydi & Borik, 2007).
Biological Applications
- Pyridazinone derivatives have been investigated for their biological activities. For instance, Kamble et al. (2015) synthesized new pyridazinone derivatives and evaluated them as anticancer, antiangiogenic, and antioxidant agents. The study found that some derivatives exhibited significant inhibitory activity against human cancer cell lines and potential as antiangiogenic agents (Kamble et al., 2015).
Environmental and Agricultural Applications
- Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis in plants. This research contributed to understanding the phytotoxicity mechanisms of pyridazinone derivatives and their applications in weed control (Hilton et al., 1969).
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-4-6-17(12-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDFHWTRLXHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
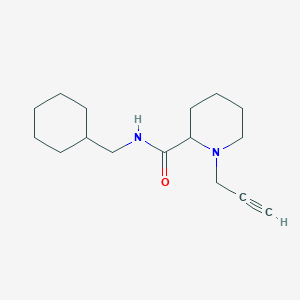
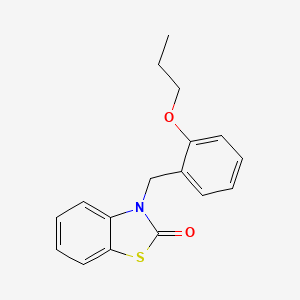


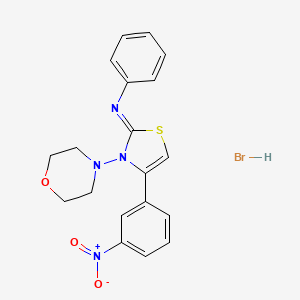


![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
